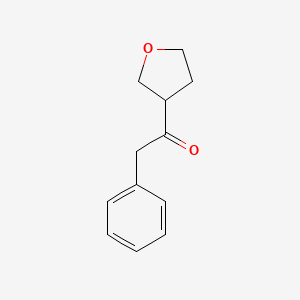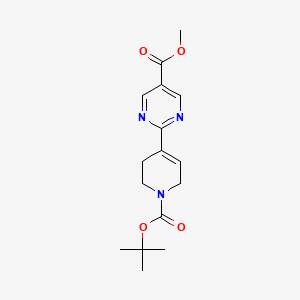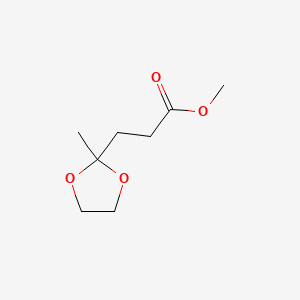
Rivaroxaban Diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rivaroxaban Diamide: is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.1944 g/mol . This compound is also known by other names such as methyl levulinate ethylene ketal and methyl 4-oxopentanoate ethyleneketal . It is a derivative of dioxolane and is characterized by the presence of a dioxolane ring fused with a propanoic acid ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rivaroxaban Diamide can be synthesized through the reaction of methyl levulinate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Rivaroxaban Diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Rivaroxaban Diamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities.
Medicine: The compound and its derivatives may have potential applications in medicinal chemistry. They can be explored for their pharmacological properties and used in drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of Rivaroxaban Diamide involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The dioxolane ring can participate in ring-opening reactions, leading to the formation of new compounds. These reactions can modulate biological pathways and exhibit specific effects depending on the target molecules .
Comparaison Avec Des Composés Similaires
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
2,4-Dimethyl-1,3-dioxolane-2-propionic acid ethyl ester: Another dioxolane derivative with different substituents.
Uniqueness: Rivaroxaban Diamide is unique due to its specific ester group and the presence of the dioxolane ring
Propriétés
Numéro CAS |
35351-33-8 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
methyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C8H14O4/c1-8(11-5-6-12-8)4-3-7(9)10-2/h3-6H2,1-2H3 |
Clé InChI |
XUKFOSIFGGLZJW-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


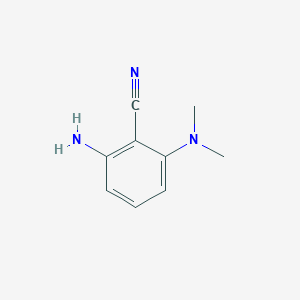
![1H-Imidazole-5-carboxaldehyde, 2-butyl-1-[(2-chlorophenyl)methyl]-](/img/structure/B8670347.png)
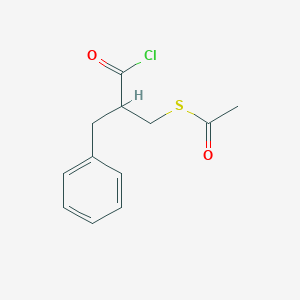

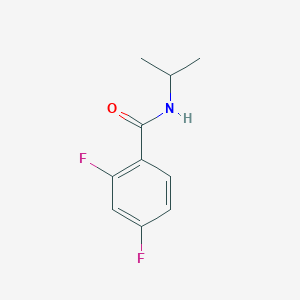
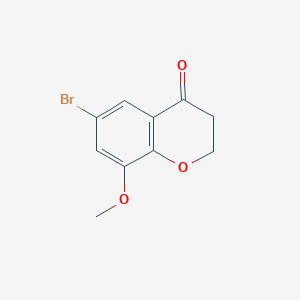

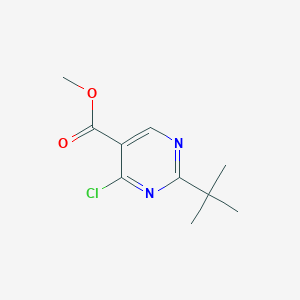
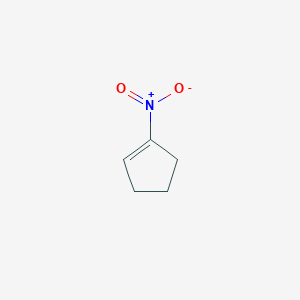
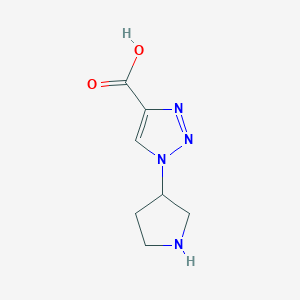
![2-[(Butan-2-yl)oxy]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B8670398.png)
